Check Availability & Pricing

# Technical Support Center: BAY1125976 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BAY1125976 |           |
| Cat. No.:            | B612003    | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the allosteric AKT1/2 inhibitor, **BAY1125976**. The focus is on understanding and optimizing its in vivo bioavailability based on available data and established pharmaceutical principles.

## Frequently Asked Questions (FAQs)

Q1: What is the established route of administration for BAY1125976 in clinical studies?

**BAY1125976** has been administered orally in clinical trials.[1][2][3] Both a liquid service formulation (LSF) and a tablet formulation have been evaluated.[1][3][4]

Q2: How bioavailable is **BAY1125976** from the existing oral formulations?

A Phase I clinical trial demonstrated that **BAY1125976** is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (tmax) ranging from 0.5 to 3 hours.[1][4] A comparison of the liquid service formulation and the tablet formulation at 20 mg and 40 mg once-daily doses showed comparable maximum concentration (Cmax) and area under the curve (AUC) values, indicating similar bioavailability.[1][4][5]

Q3: Does food affect the bioavailability of **BAY1125976**?

Yes, food has been shown to affect the pharmacokinetics of **BAY1125976**. Administration of an 80 mg dose after a high-fat, high-calorie meal resulted in a 27% decrease in Cmax and a 16%







increase in AUC compared to administration in a fasted state.[1] This suggests that coadministration with a fatty meal may slow the rate of absorption while slightly increasing the overall exposure.

Q4: What are the known physicochemical properties of **BAY1125976** that might influence its bioavailability?

**BAY1125976** is a small molecule with a molecular weight of 383.4 g/mol .[6] Its solubility has been reported in various solvents, including DMSO and DMF.[7][8] Like many kinase inhibitors, it is likely a poorly soluble compound, which is a common challenge for oral bioavailability.[9] [10][11][12] Strategies for poorly soluble drugs often focus on enhancing dissolution and absorption.[9][10][11][12][13]

Q5: What is the mechanism of action of **BAY1125976**?

**BAY1125976** is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][14][15] [16][17] It binds to a site distinct from the ATP-binding pocket, inhibiting the activity of these kinases and thereby blocking the PI3K/AKT/mTOR signaling pathway.[6][18] This pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.[6][18]

## **Troubleshooting Guide for In Vivo Experiments**

This guide provides a structured approach to address common issues related to the in vivo performance of **BAY1125976**.

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                   | Potential Cause                                                                                                                                                                                                     | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                           |
|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low or variable plasma<br>exposure      | Poor dissolution of the compound                                                                                                                                                                                    | 1. Ensure the formulation is homogenous and the compound is fully dissolved or suspended. 2. Consider using a formulation vehicle known to improve the solubility of poorly soluble drugs, such as those containing solubilizing agents like PEG300, Tween 80, or DMSO (see Experimental Protocols).[7] 3. For preclinical studies, particle size reduction (micronization or nanosizing) can increase the surface area for dissolution.[9][10] |
| Suboptimal dosing vehicle               | 1. Verify the compatibility of BAY1125976 with the chosen vehicle. 2. Test different formulation compositions to identify one that provides consistent pharmacokinetics. A simple suspension may not be sufficient. |                                                                                                                                                                                                                                                                                                                                                                                                                                                 |
| Gastrointestinal (GI) tract instability | 1. While not specifically reported for BAY1125976, assess if the compound is stable at different pH values representative of the GI tract.                                                                          |                                                                                                                                                                                                                                                                                                                                                                                                                                                 |
| Inconsistent efficacy at a given dose   | Variability in oral absorption                                                                                                                                                                                      | 1. Control for the feeding state of the animals. As food affects absorption in humans, it is likely to do so in preclinical models.[1] Standardize the fasting period before dosing. 2.                                                                                                                                                                                                                                                         |



|                              |                                                                                                                                                 | Ensure accurate and consistent oral gavage technique.                                                                                                                                                                                |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Metabolism differences       | Be aware of potential inter-<br>animal variability in<br>metabolism. Ensure a<br>sufficient number of animals<br>per group to account for this. |                                                                                                                                                                                                                                      |
| Unexpected toxicity          | High peak plasma<br>concentration (Cmax)                                                                                                        | 1. If using a solubilized formulation, the rapid absorption might lead to a high Cmax. Consider splitting the daily dose (e.g., twice-daily dosing) to reduce peak concentrations, which was also explored in the clinical trial.[1] |
| Formulation vehicle toxicity | 1. Ensure the vehicle components and their concentrations are well-tolerated in the animal model. Run a vehicle-only control group.             |                                                                                                                                                                                                                                      |

## **Data Presentation**

Table 1: Physicochemical Properties of BAY1125976



| Property          | Value                                                                                           | Source(s) |
|-------------------|-------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C23H21N5O                                                                                       | [6][8]    |
| Molecular Weight  | 383.4 g/mol                                                                                     | [6]       |
| Solubility        | DMSO: 3-5 mg/mL DMF: 5<br>mg/mL 10% DMSO + 40%<br>PEG300 + 5% Tween 80 +<br>45% Saline: 1 mg/mL | [7][8]    |
| CAS Number        | 1402608-02-9                                                                                    | [8]       |

Table 2: Summary of BAY1125976 Clinical Pharmacokinetics (Oral Administration)

| Parameter                  | Observation                                                                       | Source(s) |
|----------------------------|-----------------------------------------------------------------------------------|-----------|
| Time to Peak (tmax)        | 0.5 - 3 hours                                                                     | [1][4]    |
| Formulation Bioequivalence | Liquid Service Formulation<br>(LSF) and tablet showed<br>comparable Cmax and AUC. | [1][4][5] |
| Food Effect (80 mg dose)   | With high-fat meal: - Cmax: ↓ 27% - AUC: ↑ 16%                                    | [1]       |
| Dose Proportionality       | Exposure increased with dose up to 80 mg.                                         | [1][4]    |

## **Experimental Protocols**

Protocol 1: Preparation of a Liquid Formulation for Preclinical Oral Dosing

This protocol describes the preparation of a vehicle solution suitable for administering **BAY1125976** to rodents.

- Materials:
  - **BAY1125976** powder



- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Saline (0.9% NaCl) or sterile water
- Sterile tubes and syringes
- Procedure:
  - Weigh the required amount of BAY1125976 powder based on the desired final concentration and dosing volume.
  - 2. Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
    - For example, to make 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
  - 3. First, dissolve the **BAY1125976** powder in the DMSO portion. Gentle warming and vortexing may be required.
  - 4. Add the PEG300 to the DMSO/compound mixture and mix thoroughly.
  - 5. Add the Tween 80 and mix until a clear solution is formed.
  - 6. Finally, add the saline dropwise while mixing to bring the formulation to the final volume.
  - 7. Sonication is recommended to ensure complete dissolution and homogeneity.[7]
  - 8. Prepare the formulation fresh daily and protect it from light.

Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of a **BAY1125976** formulation.



#### Animal Model:

- Use an appropriate rodent strain (e.g., CD-1 mice or Sprague-Dawley rats).
- Animals should be fasted overnight (with access to water) before dosing to reduce variability from food effects.

#### Dosing:

- Administer the prepared BAY1125976 formulation via oral gavage at the desired dose.
- Include a satellite group for intravenous (IV) administration of BAY1125976 (dissolved in a suitable IV vehicle) to determine absolute bioavailability.

#### Blood Sampling:

- Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points postdosing.
- Suggested time points: pre-dose, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.
- Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Processing and Analysis:
  - Centrifuge the blood samples to separate the plasma.
  - Store plasma samples at -80°C until analysis.
  - Quantify the concentration of BAY1125976 in the plasma samples using a validated analytical method, such as LC-MS/MS.

#### Data Analysis:

- Plot the plasma concentration versus time for each animal.
- Calculate key pharmacokinetic parameters: Cmax, tmax, and AUC.



Calculate absolute bioavailability (F%) using the formula: F% = (AUC\_oral / AUC\_IV) \*
(Dose IV / Dose oral) \* 100.

## **Visualizations**





#### Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

Caption: Workflow for formulation preparation and in vivo pharmacokinetic assessment.



Click to download full resolution via product page

Caption: Decision tree for troubleshooting unexpected in vivo results with BAY1125976.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Bay-1125976 | C23H21N5O | CID 70817911 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BAY1125976 | Akt | TargetMol [targetmol.com]
- 8. BAY-1125976 | CAS 1402608-02-9 | Cayman Chemical | Biomol.com [biomol.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 14. selleckchem.com [selleckchem.com]
- 15. BAY1125976 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]





• To cite this document: BenchChem. [Technical Support Center: BAY1125976 In Vivo Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612003#how-to-improve-the-bioavailability-of-bay1125976-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com